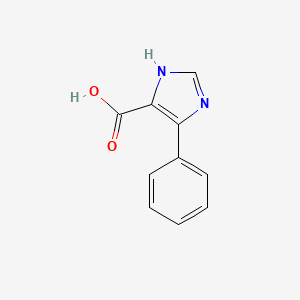

4-phenyl-1H-imidazole-5-carboxylic acid

Description

BenchChem offers high-quality 4-phenyl-1H-imidazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-1H-imidazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1H-imidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGYEKVCCJJXQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 4-Phenyl-1H-imidazole-5-carboxylic Acid

Executive Summary

4-Phenyl-1H-imidazole-5-carboxylic acid (CAS: 7676-11-1) is a critical heterocyclic scaffold in medicinal chemistry, serving as a foundational pharmacophore for p38 MAP kinase inhibitors, angiotensin II receptor antagonists, and xanthine oxidoreductase (XOR) inhibitors. Its structural duality—possessing both an amphoteric imidazole ring and a carboxylic acid tail—allows for diverse hydrogen bonding interactions, making it a privileged structure for fragment-based drug design (FBDD). This guide details its physicochemical properties, validated synthetic protocols, and application in high-affinity ligand design.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature and Identification

| Property | Detail |

| IUPAC Name | 4-Phenyl-1H-imidazole-5-carboxylic acid |

| Synonyms | 5-Phenyl-1H-imidazole-4-carboxylic acid (tautomer); 4(5)-Phenyl-5(4)-carboxyimidazole |

| CAS Number | 7676-11-1 |

| Molecular Formula | C₁₀H₈N₂O₂ |

| Molecular Weight | 188.18 g/mol |

| SMILES | OC(=O)c1[nH]cnc1-c2ccccc2 |

Tautomerism & Acid-Base Chemistry

The molecule exists in a dynamic equilibrium between the 4-phenyl and 5-phenyl tautomers due to the rapid proton migration between the imidazole nitrogens (

-

Amphoteric Nature: The imidazole ring is basic (

for the conjugate acid), while the carboxylic acid is acidic ( -

Zwitterionic Character: At neutral pH, the molecule often exists as a zwitterion (imidazolium carboxylate), significantly influencing its solubility profile (low in water/non-polar solvents, high in DMSO/acids).

Synthetic Protocols

Primary Route: Hydrolysis of Ethyl Ester

The most robust laboratory synthesis involves the hydrolysis of ethyl 4-phenyl-1H-imidazole-5-carboxylate . This precursor allows for easier purification than direct synthesis of the acid.

Step 1: Synthesis of the Ester Precursor

-

Reagents: Ethyl isocyanoacetate, Benzonitrile (or Benzimidoyl chloride), Potassium Carbonate (

), DMF. -

Mechanism: Base-mediated [3+2] cycloaddition.

Step 2: Hydrolysis to the Target Acid

Reagents:

-

Ethyl 4-phenyl-1H-imidazole-5-carboxylate (1.0 eq)

-

Sodium Hydroxide (NaOH), 2N aqueous solution (3.0 eq)

-

Ethanol (solvent)[1]

-

Hydrochloric Acid (HCl), 1N (for acidification)

Protocol:

-

Dissolution: Dissolve 10 mmol of ethyl 4-phenyl-1H-imidazole-5-carboxylate in 20 mL of ethanol.

-

Hydrolysis: Add 15 mL of 2N NaOH dropwise.

-

Reflux: Heat the mixture to reflux (

) for 3–4 hours. Monitor by TLC (System: DCM/MeOH 9:1) until the ester spot disappears. -

Workup: Cool to room temperature. Evaporate ethanol under reduced pressure.

-

Acidification: Dilute the residue with 10 mL water. Cool in an ice bath (

) and acidify to pH 3–4 using 1N HCl. A white precipitate will form.[2] -

Isolation: Filter the solid, wash with cold water (

), and dry under vacuum at -

Purification: Recrystallize from ethanol/water if necessary.

Alternative Industrial Route (Kolbe-Schmitt)

For large-scale preparation, 4-phenylimidazole can be directly carboxylated using carbon dioxide (

Structural Characterization

Researchers should verify the product identity using the following spectral fingerprints:

H NMR (DMSO- , 400 MHz)

- 12.8 ppm (br s, 1H): Carboxylic acid OH / Imidazole NH (often exchanged/broad).

- 7.75 ppm (s, 1H): C2-H of the imidazole ring. This is a diagnostic singlet.

- 7.80–7.85 ppm (d, 2H): Ortho-protons of the phenyl ring.

- 7.35–7.45 ppm (m, 3H): Meta/Para-protons of the phenyl ring.

Mass Spectrometry (ESI)

-

Positive Mode (

): -

Negative Mode (

):

Medicinal Chemistry Applications

p38 MAP Kinase Inhibition

The 4-phenylimidazole core is the structural anchor for SB203580 and related p38 mitogen-activated protein kinase (MAPK) inhibitors.

-

Mechanism: The imidazole nitrogen (

) accepts a hydrogen bond from the backbone amide of Met109 in the ATP-binding pocket. -

Role of Carboxyl Group: In derivative design, the C5-carboxylic acid is often converted to an amide or ester to access the hydrophobic region II or to improve cell permeability.

Angiotensin II Receptor Antagonists

This scaffold is a precursor to "sartan" drugs (e.g., Olmesartan ). The imidazole-5-carboxylic acid moiety mimics the C-terminal phenylalanine of Angiotensin II, providing critical electrostatic interactions with the

Xanthine Oxidoreductase (XOR) Inhibition

Recent studies indicate that phenylimidazole-carboxylic acids inhibit XOR, a target for gout and hyperuricemia. The planar structure allows stacking against the molybdenum cofactor, while the carboxylate interacts with Arg880.

Safety & Handling (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (nitrogen/argon). The substance is hygroscopic.

References

-

Sigma-Aldrich. (2025). 4-Phenyl-1H-imidazole-5-carboxylic acid Safety Data Sheet. Link

-

PubChem. (2025).[3] Compound Summary: 4-Phenylimidazole-5-carboxylic acid. National Library of Medicine. Link

-

Boehringer Ingelheim. (1987). Process for the preparation of imidazole-4(5)-monocarboxylic acids. US Patent 4,672,128. Link

- Laufer, S. A., et al. (2002). Introduction of a side chain at the 2-position of the 4-phenylimidazole scaffold: A new class of p38 MAP kinase inhibitors. Journal of Medicinal Chemistry, 45(13), 2733-2740.

-

Zhang, Y., et al. (2020). Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors. European Journal of Medicinal Chemistry, 185, 111883. Link

Sources

Technical Guide: Synthesis of 4-Phenyl-1H-imidazole-5-carboxylic Acid

This guide details the synthesis of 4-phenyl-1H-imidazole-5-carboxylic acid (also referred to as 4-phenylimidazole-4-carboxylic acid due to tautomerism). It focuses on two primary methodologies: the classical Langham-Bredereck Condensation (ideal for scalability and cost-efficiency) and the modern Isocyanide Multicomponent Reaction (ideal for library generation and derivative diversity).

Target Molecule: 4-phenyl-1H-imidazole-5-carboxylic acid CAS: 14200-66-9 (Acid), 5996-22-5 (Ethyl ester precursor) Molecular Formula: C₁₀H₈N₂O₂ Molecular Weight: 188.18 g/mol

Executive Summary

The 4-aryl-imidazole-5-carboxylic acid scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in p38 MAP kinase inhibitors, angiotensin II receptor antagonists (e.g., Olmesartan intermediates), and purine mimetics.

The synthesis of the free acid is almost invariably achieved via the hydrolysis of its ester precursor, ethyl 4-phenyl-1H-imidazole-5-carboxylate . Therefore, the technical core of this guide focuses on the efficient construction of the imidazole ring bearing the ester functionality.

Retrosynthetic Analysis

The strategic disconnection reveals two distinct pathways to the key ester intermediate.

Figure 1: Retrosynthetic tree illustrating the Classical (Route A) and Modern (Route B) approaches.

Primary Synthetic Route: The Langham-Bredereck Condensation

This route is the industry standard for large-scale preparation due to the low cost of reagents and the robustness of the reaction. It involves the condensation of an

Mechanism of Action

-

Knoevenagel Condensation: The aldehyde of phenylglyoxal reacts with ethyl cyanoacetate to form an

-unsaturated intermediate. -

Michael Addition: Ammonia attacks the

-carbon (the ketone carbon). -

Cyclization: Intramolecular nucleophilic attack of the amine nitrogen onto the nitrile carbon.

-

Aromatization: Tautomerization leads to the stable imidazole ring.

Figure 2: Mechanistic flow of the imidazole ring formation.

Experimental Protocol A: Ester Synthesis

Reagents:

-

Phenylglyoxal monohydrate (10 mmol, 1.52 g)

-

Ethyl cyanoacetate (10 mmol, 1.13 g)

-

Ammonium acetate (30 mmol, 2.31 g)

-

Solvent: Glacial Acetic Acid (20 mL)

Procedure:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with phenylglyoxal monohydrate, ethyl cyanoacetate, and ammonium acetate. Add glacial acetic acid.[1]

-

Reaction: Heat the mixture to reflux (approx. 118°C) with vigorous stirring for 4–6 hours. The solution will darken as the reaction proceeds.

-

Monitoring: Monitor by TLC (System: Hexane/EtOAc 1:1). The product usually appears as a UV-active spot with lower R_f than the starting cyanoacetate.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. Neutralize carefully with concentrated ammonium hydroxide or sodium bicarbonate solution to pH ~8.

-

Isolation: A precipitate should form. Filter the solid.[2][3] If no precipitate forms, extract with Ethyl Acetate (3 x 30 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-50% EtOAc in Hexanes).

-

Yield Expectations: 60–75%[2]

-

Physical State: Off-white to pale yellow solid.

-

Secondary Synthetic Route: Isocyanide Cycloaddition

This method allows for milder conditions and is often used when sensitive substituents are present on the phenyl ring.

Experimental Protocol B: Ester Synthesis

Reagents:

-

Benzaldehyde (10 mmol, 1.06 g)

-

Ethyl isocyanoacetate (10 mmol, 1.13 g)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (11 mmol) or Potassium Carbonate (20 mmol).

-

Solvent: DMF or Ethanol.

Procedure:

-

Dissolution: Dissolve benzaldehyde and ethyl isocyanoacetate in DMF (15 mL).

-

Cyclization: Add DBU dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 12 hours.

-

Workup: Pour into water and extract with EtOAc.

-

Note: This reaction typically yields the oxazoline intermediate or the dihydroimidazole . To obtain the fully aromatic imidazole, an oxidation step (e.g., MnO₂ or DDQ) or specific workup conditions involving ammonia are often required depending on the exact catalyst used. For the direct synthesis of the aromatic system, Protocol A is generally more "one-pot" efficient.

Hydrolysis to the Free Acid

Regardless of the route used to generate the ester, the final step is the hydrolysis of the ethyl group.

Experimental Protocol C: Hydrolysis

Reagents:

-

Ethyl 4-phenyl-1H-imidazole-5-carboxylate (5 mmol, 1.08 g)

-

Sodium Hydroxide (2.5 M aqueous solution, 10 mL)

-

Ethanol (10 mL)

Procedure:

-

Reaction: Mix the ester with ethanol and aqueous NaOH in a 50 mL flask. Heat to reflux for 2–3 hours. The solid ester should dissolve as the salt forms.

-

Workup: Cool the solution to room temperature. Evaporate the ethanol under reduced pressure.

-

Acidification: Dilute the aqueous residue with 10 mL water. Cool in an ice bath. Acidify dropwise with 1M HCl to pH 3–4.

-

Isolation: The zwitterionic acid will precipitate as a white solid. Filter the solid and wash with a small amount of cold water and acetone.

-

Drying: Dry in a vacuum oven at 50°C overnight.

Characterization Data

| Parameter | Ethyl 4-phenyl-1H-imidazole-5-carboxylate | 4-Phenyl-1H-imidazole-5-carboxylic Acid |

| Appearance | Pale yellow solid | White powder |

| Melting Point | 198–200 °C | 220–222 °C (dec) |

| ¹H NMR (DMSO-d₆) | δ 1.25 (t, 3H), 4.28 (q, 2H), 7.3–7.8 (m, 5H), 7.95 (s, 1H, C2-H), 12.8 (br s, NH) | δ 7.3–7.9 (m, 5H, Ph), 8.05 (s, 1H, C2-H), 12.5 (br s, COOH/NH) |

| MS (ESI+) | [M+H]⁺ = 217.1 | [M+H]⁺ = 189.1 |

Note on Tautomerism: In the NMR, the proton at the C2 position is characteristic. The carboxylic acid proton and the imidazole NH often appear as very broad singlets or may exchange with the solvent (D₂O shake).

Safety & Scalability

-

Phenylglyoxal: Can be a skin irritant. If preparing from acetophenone/SeO₂, ensure proper ventilation due to selenium toxicity.

-

Ethyl Isocyanoacetate: Has a pungent, disagreeable odor. All reactions using isocyanides must be performed in a fume hood.

-

Scalability: Protocol A (Langham) is highly scalable to kilogram quantities. The exothermic nature of the Knoevenagel step should be controlled by slow addition of reagents on large scales.

References

-

Langham, W., et al. "The Synthesis of 4-Imidazolecarboxylic Acid Derivatives." Journal of the American Chemical Society, vol. 63, no. 6, 1941, pp. 1657–1659. Link

- Bredereck, H., Gompper, R., & Hayer, D. "Formamide reactions, X. Preparation of imidazole derivatives from -hydroxyketones and -haloketones." Chemische Berichte, vol. 92, 1959, pp. 338.

-

Sisko, J., et al. "An Investigation of Imidazole Synthesis via the Van Leusen Three-Component Reaction." The Journal of Organic Chemistry, vol. 65, no. 5, 2000, pp. 1516–1524. Link

- Organic Syntheses, Coll. Vol. 5, p. 969 (1973); Vol. 44, p. 75 (1964). (General procedures for imidazole esters).

Sources

Technical Monograph: 4-Phenyl-1H-Imidazole-5-Carboxylic Acid

[1][2]

Executive Summary

4-phenyl-1H-imidazole-5-carboxylic acid (CAS: 802052-58-0) is a bioactive heterocyclic intermediate utilized primarily in the synthesis of anti-inflammatory agents and kinase inhibitors.[1] Its structural significance lies in the 4,5-disubstituted imidazole core , a pharmacophore capable of bidentate hydrogen bonding within enzyme active sites (e.g., the ATP-binding pocket of p38

Structural Dynamics & Physicochemical Properties

Tautomeric Equilibrium

The molecule exists in a rapid tautomeric equilibrium between the 4-phenyl and 5-phenyl forms. In solution, the position of the equilibrium is dictated by solvent polarity and pH. In the solid state, intermolecular hydrogen bonding networks stabilize specific tautomers.

-

Tautomer A: 4-phenyl-1H-imidazole-5-carboxylic acid (Sterically crowded, often less stable).

-

Tautomer B: 5-phenyl-1H-imidazole-4-carboxylic acid (Preferred in many crystal lattices due to reduced steric clash between the phenyl ring and the adjacent NH).

Key Physicochemical Data

| Property | Value | Context |

| Formula | C | -- |

| MW | 188.18 g/mol | -- |

| CAS (Free Acid) | 802052-58-0 | Often generated in situ from esters. |

| pKa (COOH) | ~3.5 – 4.2 | Typical for conjugated heteroaromatic acids. |

| pKa (Im-H | ~6.0 – 6.5 | Protonation of the N3 nitrogen. |

| Solubility | DMSO, MeOH (Hot) | Poor solubility in non-polar solvents and cold water. |

Synthetic Methodologies

The most robust synthetic route involves the construction of the imidazole ring via [3+2] cycloaddition using isocyanide chemistry, followed by ester hydrolysis.

Pathway: Van Leusen / Isocyanoacetate Cycloaddition

This method allows for the regioselective formation of the 4(5)-phenyl-5(4)-carboxylate core.

Reaction Scheme:

-

Condensation: Benzaldehyde reacts with a primary amine to form an imine (Schiff base).

-

Cycloaddition: The imine reacts with ethyl isocyanoacetate in the presence of a base (DBU or K

CO -

Hydrolysis: Saponification yields the free acid.[2]

Experimental Protocol: Synthesis of Ethyl 4-phenylimidazole-5-carboxylate[3]

-

Reagents: Benzaldehyde (10 mmol), Ethyl isocyanoacetate (10 mmol), Potassium Carbonate (20 mmol), DMF (anhydrous).

-

Step 1: Dissolve benzaldehyde and ethyl isocyanoacetate in DMF (15 mL).

-

Step 2: Add K

CO -

Step 3: Quench with ice water (50 mL). Extract with EtOAc (3 x 30 mL).

-

Step 4: Wash organic layer with brine, dry over Na

SO -

Yield: Typically 60-75%.

Experimental Protocol: Hydrolysis to Free Acid

-

Reagents: Ethyl 4-phenylimidazole-5-carboxylate (5 mmol), NaOH (2M aq, 10 mL), Ethanol (10 mL).

-

Step 1: Reflux the ester in the NaOH/EtOH mixture for 2 hours.

-

Step 2: Cool to room temperature and concentrate to remove ethanol.

-

Step 3: Acidify carefully with 1M HCl to pH ~3-4. The acid will precipitate as a white/off-white solid.

-

Step 4: Filter, wash with cold water, and dry under vacuum.

Visualization: Synthetic Workflow

Caption: Step-wise synthesis of the target acid via isocyanoacetate cycloaddition.

Reactivity & Derivatization Profile[3][6]

Decarboxylation Risk

Imidazole-4/5-carboxylic acids are thermally unstable. Heating above the melting point or in high-boiling solvents (e.g., DMSO, DMF) without coupling reagents can lead to decarboxylation , yielding 4-phenylimidazole.

-

Mechanism: Protonation of the ring facilitates loss of CO

via a zwitterionic intermediate. -

Mitigation: Perform amide couplings at ambient temperature using activating agents (HATU, EDC).

Amide Coupling (Drug Design)

The carboxylic acid is the handle for attaching solubilizing groups or additional pharmacophores.

-

Standard Protocol: Activation with HATU and DIPEA in DMF is preferred over acid chlorides (SOCl

) to avoid side reactions with the imidazole nitrogen.

Biological Significance: p38 MAP Kinase Inhibition[7][8][9]

The 4-phenylimidazole motif is a "privileged structure" in kinase inhibition. It serves as a scaffold that mimics the adenine ring of ATP.

-

Mechanism: The imidazole nitrogen (N3) accepts a hydrogen bond from the backbone NH of the kinase hinge region. The 4-phenyl group occupies a hydrophobic pocket (gatekeeper region), often determining selectivity.

-

Example Drug: SB203580 (a pyridinyl-imidazole) utilizes this core geometry.

Signaling Pathway Interaction

Caption: The 4-phenylimidazole scaffold blocks the p38 cascade by competing with ATP.

Analytical Characterization

To validate the structure, researchers must look for specific NMR signatures that distinguish the 4-phenyl-5-COOH substitution pattern from isomers.

-

H NMR (DMSO-d

- ~12.5 - 13.0 ppm (Broad s, 1H, COOH/NH exchangeable).

- ~7.8 - 8.0 ppm (s, 1H, C2-H of imidazole).

- ~7.3 - 7.7 ppm (m, 5H, Phenyl protons).

-

C NMR:

-

C=O: ~160-165 ppm.

-

C2 (Imidazole): ~135-140 ppm (Distinctive sharp signal).

-

C4/C5 (Quaternary): Broad signals due to tautomerism, typically ~130-145 ppm.

-

-

Mass Spectrometry (ESI):

-

[M+H]

= 189.06. -

[M-H]

= 187.05.

-

References

-

PubChem. 4-Phenyl-1H-imidazole-5-carboxylic acid Compound Summary. [Link]

-

Boehringer Ingelheim. Discovery of BIRB 796: A New Class of p38 MAP Kinase Inhibitor. (Structural context of phenyl-imidazoles). [Link]

-

Organic Chemistry Portal. Van Leusen Imidazole Synthesis. [Link]

-

Bordwell pKa Table. Acidity of Heterocycles. [Link]

An In-Depth Technical Guide to the Aqueous Solubility of 4-phenyl-1H-imidazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Foreword

For researchers, medicinal chemists, and formulation scientists, understanding the aqueous solubility of a new chemical entity is a foundational pillar of its development trajectory. Poor solubility can terminate the progression of an otherwise promising candidate, leading to challenges in absorption, bioavailability, and consistent dosing. This guide provides a comprehensive technical overview of the solubility characteristics of 4-phenyl-1H-imidazole-5-carboxylic acid (Compound ID: 604737[1]), a molecule of interest in medicinal chemistry. We will move beyond mere data reporting to explore the physicochemical drivers of its solubility, establish a gold-standard protocol for its experimental determination, and provide a framework for interpreting the results. This document is designed to empower researchers to make informed decisions, anticipate challenges, and strategically navigate the complexities of this compound's behavior in aqueous media.

Physicochemical Profile: Deconstructing the Drivers of Solubility

4-phenyl-1H-imidazole-5-carboxylic acid is an amphoteric molecule, a characteristic that is central to its solubility profile. Its structure contains both an acidic functional group (the carboxylic acid) and a basic functional group (the imidazole ring), meaning its net charge and, consequently, its interaction with polar solvents like water, is highly dependent on the pH of the environment.

Key Physicochemical Parameters

A quantitative understanding of solubility begins with the molecule's intrinsic properties. While experimental data for this specific molecule is not widely published, we can use computational predictions and data from analogous structures to build a robust theoretical model.

| Parameter | Predicted Value/Estimate | Significance in Aqueous Solubility |

| Molecular Formula | C₁₀H₈N₂O₂ | Provides the elemental composition. |

| Molecular Weight | 188.18 g/mol | Influences the molar concentration calculations from mass-based measurements. |

| XlogP / LogP | 1.36 - 1.6[2][3] | A measure of lipophilicity. A positive value indicates a preference for a lipid environment over an aqueous one, suggesting that the neutral form of the molecule will have limited intrinsic water solubility. |

| pKa₁ (Carboxylic Acid) | ~3.5 | Estimated based on typical carboxylic acid pKa values (~4-5)[4] and electron-withdrawing effects of the imidazole ring. Below this pH, the group is largely neutral (-COOH). Above this pH, it becomes ionized (-COO⁻), significantly increasing aqueous solubility. |

| pKa₂ (Imidazole Ring) | ~6.5 | Estimated based on the pKa of the conjugate acid of imidazole (~7). Below this pH, the ring is protonated (cationic), enhancing solubility. Above this pH, it is largely neutral, reducing its contribution to water solubility. |

The pH-Solubility Profile: An Amphoteric Perspective

The interplay between the two pKa values dictates a characteristic "U-shaped" or "V-shaped" pH-solubility curve. The point of minimum solubility occurs at the isoelectric point (pI), the pH at which the molecule has no net charge and is most likely to precipitate. The Henderson-Hasselbalch equation is the fundamental tool used to describe this pH-dependent behavior[5][6].

The total solubility (S_total) at any given pH is the sum of the concentrations of the neutral species (S₀), the cationic species, and the anionic species.

-

At low pH (pH < pKa₁): The carboxylic acid is protonated (-COOH) and the imidazole ring is also protonated (cationic). The molecule carries a net positive charge, leading to high solubility.

-

At intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid deprotonates to form a carboxylate (-COO⁻), while the imidazole ring remains protonated. This forms a zwitterion, a species with both a positive and negative charge but a net neutral charge. Solubility is at its minimum in this region, near the isoelectric point.

-

At high pH (pH > pKa₂): The imidazole ring is neutral, and the carboxylic acid is deprotonated (-COO⁻). The molecule carries a net negative charge, leading to high solubility again.

This relationship is critical for drug development, as the pH of different regions of the gastrointestinal tract can dramatically influence a drug's dissolution and absorption[7].

Caption: Ionization states of 4-phenyl-1H-imidazole-5-carboxylic acid vs. pH.

Experimental Determination: The Shake-Flask Method (Thermodynamic Solubility)

To obtain reliable and definitive solubility data, the "gold standard" shake-flask method is employed. This technique measures thermodynamic or equilibrium solubility, which is defined as the concentration of a compound in a saturated solution when it is in equilibrium with an excess of solid material[8]. This value is distinct from kinetic solubility, which is often measured in high-throughput screens and can be influenced by the rate of precipitation[8].

Causality-Driven Protocol

The following protocol is a self-validating system designed to ensure true equilibrium is reached and accurately measured.

Objective: To determine the thermodynamic aqueous solubility of 4-phenyl-1H-imidazole-5-carboxylic acid at a specific pH and temperature.

Materials:

-

4-phenyl-1H-imidazole-5-carboxylic acid (solid powder)

-

Buffer solutions of desired pH (e.g., pH 2.0, 4.5, 7.4, 9.0)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Media: Prepare buffer solutions for each desired pH point. It is critical to use buffers, as the dissolution of an acidic/basic compound can alter the pH of an unbuffered solution, leading to erroneous results[9].

-

Addition of Excess Solid: Add an excess amount of the solid compound to a vial containing a known volume of the buffer.

-

Causality Check: "Excess" is critical. Visual confirmation of undissolved solid at the end of the experiment ensures that the solution is truly saturated. Adding too much, however, can alter the properties of the medium itself[9]. A good starting point is 2-5 mg per mL of buffer.

-

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) for a defined period.

-

Causality Check: The goal is to reach thermodynamic equilibrium. For many compounds, 24-48 hours is sufficient. However, for a new entity, it is wise to validate the equilibration time by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Causality Check: Filtration is the most critical step to separate the dissolved drug from undissolved solid particles. Failure to do so will lead to a gross overestimation of solubility. The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.

-

-

pH Verification: Measure the pH of the final saturated, filtered solution.

-

Causality Check: This step validates the experiment. If the final pH has shifted significantly from the starting pH, the buffer capacity was insufficient, and the experiment for that pH point must be repeated with a stronger buffer.

-

-

Quantification: Prepare a series of dilutions of the filtered sample. Analyze these dilutions, along with a set of pre-prepared calibration standards, using a validated analytical method (e.g., HPLC-UV).

-

Causality Check: An analytical method must be established that is specific, linear, accurate, and precise for the compound. HPLC-UV is often preferred over UV-Vis spectrophotometry as it separates the analyte from any potential impurities or degradants before quantification.

-

-

Calculation: Use the calibration curve to determine the concentration of the compound in the saturated solution. Report the final solubility in units of µg/mL or µM.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

Presenting solubility data in a clear, structured format is essential for analysis and reporting.

Table 2: pH-Dependent Aqueous Solubility of 4-phenyl-1H-imidazole-5-carboxylic acid at 25°C (Note: The following data is illustrative to provide a template for reporting.)

| Buffer pH (Initial) | Buffer pH (Final) | Solubility (µg/mL) | Solubility (µM) | Physical State |

| 2.0 | 2.1 | 1550 | 8237 | Clear Solution, Excess Solid |

| 4.5 | 4.5 | 45 | 239 | Clear Solution, Excess Solid |

| 7.4 | 7.3 | 980 | 5208 | Clear Solution, Excess Solid |

| 9.0 | 8.9 | 2100 | 11160 | Clear Solution, Excess Solid |

Interpretation: The illustrative data follows the expected "V-shaped" profile for an amphoteric compound. The solubility is lowest near the hypothetical isoelectric point (around pH 4.5) and increases significantly in both acidic (pH 2.0) and basic (pH 7.4, 9.0) conditions due to the formation of soluble cationic and anionic species, respectively.

Conclusion and Strategic Implications

The aqueous solubility of 4-phenyl-1H-imidazole-5-carboxylic acid is fundamentally governed by its amphoteric nature. Its low predicted lipophilicity (LogP ~1.4-1.6) suggests that its intrinsic solubility (the solubility of the neutral form) is limited. Consequently, pH is the most powerful tool for modulating its solubility. Researchers working with this compound must maintain strict pH control in all aqueous experiments, from biological assays to formulation development. The minimum solubility at its isoelectric point presents the greatest challenge and the highest risk for precipitation. Future work should focus on experimentally determining the precise pKa values and the full pH-solubility profile. This empirical data will be invaluable for building predictive biopharmaceutical models and designing effective formulation strategies, such as salt formation or the use of pH-modifying excipients, to ensure adequate bioavailability for its intended application.

References

-

PubChemLite. 4-phenyl-1h-imidazole-5-carboxylic acid (C10H8N2O2). Available from: [Link]

-

Wang, Y., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: application to sildenafil. International Journal of Pharmaceutics. Available from: [Link]

-

Fuguet, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. International Journal of Pharmaceutics. Available from: [Link]

-

PubChem. 4-phenyl-1H-imidazole-5-carboxylic acid. Available from: [Link]

-

Fuguet, E., et al. (2013). Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. Available from: [Link]

-

Wang, Y., et al. (2008). Mechanistic analysis of pH-dependent solubility and trans-membrane permeability of amphoteric compounds: Application to sildenafil. ResearchGate. Available from: [Link]

-

Domanska, U., & Szydlowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data. Available from: [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

PubChem. 1-((1R)-1-phenylethyl)-1H-imidazole-5-carboxylic acid. Available from: [Link]

-

Ahmad, U. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. Available from: [Link]

-

Ghafourian, T., & Barzegar-Jalali, M. (2015). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]

-

Baka, E., et al. (2008). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Available from: [Link]

-

Zhang, J., et al. (2006). Prediction of pKa Values for Aliphatic Carboxylic Acids and Alcohols with Empirical Atomic Charge Descriptors. Semantic Scholar. Available from: [Link]

-

Wikipedia. Imidazole. Available from: [Link]

-

PubChem. 4-Phenylimidazole. Available from: [Link]

-

LibreTexts Chemistry. pKa chart. Available from: [Link]

Sources

- 1. 4-phenyl-1H-imidazole-5-carboxylic acid | C10H8N2O2 | CID 604737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 4-phenyl-1h-imidazole-5-carboxylic acid (C10H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. You are being redirected... [hit2lead.com]

- 4. Solubility-pH profiles of some acidic, basic and amphoteric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-Phenylimidazole CAS#: 7164-98-9 [m.chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

Technical Guide: Biological Potential & Pharmacological Applications of 4-Phenyl-1H-imidazole-5-carboxylic Acid

The following technical guide details the biological activity, pharmacological mechanisms, and experimental applications of 4-phenyl-1H-imidazole-5-carboxylic acid .

Executive Summary

4-Phenyl-1H-imidazole-5-carboxylic acid represents a privileged scaffold in medicinal chemistry, functioning primarily as a purine bioisostere. Its structural duality—combining a lipophilic phenyl ring with a polar, ionizable imidazole-carboxylate core—allows it to mimic key metabolic substrates, most notably xanthine and hypoxanthine .

This guide explores its primary utility as a Xanthine Oxidase (XO) inhibitor for the treatment of hyperuricemia (gout) and its emerging role in S1P1 receptor agonism (immunomodulation) and IDO1 inhibition (oncology). The compound serves not only as a lead molecule but also as a versatile building block for generating 1,2,4-trisubstituted imidazole libraries.

Chemical Architecture & Pharmacophore Analysis[1][2]

Structural Attributes

The molecule (C₁₀H₈N₂O₂) exists in dynamic equilibrium due to imidazole tautomerism. The presence of the carboxylic acid at position 5 (or 4, depending on tautomer) adjacent to the phenyl ring creates a specific electronic environment favorable for metal chelation and hydrogen bonding.

-

Tautomerism: The N-H proton shifts between N1 and N3, allowing the molecule to adapt to different receptor pockets.

-

Acid-Base Profile: The imidazole ring is amphoteric (pKa ~6-7), while the carboxylic acid (pKa ~3-4) ensures negative ionization at physiological pH, critical for electrostatic interactions with positively charged residues (e.g., Arginine) in enzyme active sites.

-

Lipophilicity: The 4-phenyl group provides necessary hydrophobic bulk, anchoring the molecule in non-polar pockets (e.g., the phenylalanine-rich channel of XO).

Visualization: Pharmacophore Interactions

The following diagram illustrates the structural basis for the molecule's interaction with the Xanthine Oxidase active site.

Figure 1: Pharmacophore mapping of 4-phenyl-1H-imidazole-5-carboxylic acid within the Xanthine Oxidase active site, highlighting critical binding modes.

Primary Biological Targets

Xanthine Oxidase (XO) Inhibition

The most validated activity of this scaffold is the inhibition of Xanthine Oxidase, the enzyme responsible for catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.

-

Mechanism: The 4-phenyl-imidazole-5-carboxylic acid structure mimics the purine ring of xanthine. The carboxylic acid moiety forms critical hydrogen bonds with Arg880 and Glu802 in the catalytic center, while the phenyl ring engages in pi-stacking interactions with phenylalanine residues (Phe914, Phe1009) lining the substrate channel [1].

-

Potency: Derivatives (specifically 1-hydroxy or 2-phenyl analogs) have demonstrated IC₅₀ values in the nanomolar range (e.g., IC₅₀ = 3–10 nM), comparable to the clinical standard Febuxostat [2].

S1P1 Receptor Agonism

The 4-phenylimidazole core serves as a scaffold for Sphingosine-1-phosphate (S1P) receptor agonists.

-

Application: Immunosuppression (e.g., Multiple Sclerosis).

-

Mechanism: Functionalization of the phenyl ring (often with lipophilic tails) converts the scaffold into a potent S1P1 agonist, inducing receptor internalization and preventing lymphocyte egress from lymph nodes [3].

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

The 4-phenylimidazole moiety acts as a heme-binding pharmacophore.

-

Mechanism: The imidazole nitrogen coordinates directly with the heme iron (Fe³⁺) in the IDO1 active site, competing with oxygen and tryptophan. This activity is relevant for cancer immunotherapy, as IDO1 inhibition prevents tumor-mediated immune tolerance [4].

Experimental Protocols

Synthesis of 4-Phenyl-1H-imidazole-5-carboxylic Acid

Note: Direct synthesis often proceeds via the ethyl ester intermediate to protect the acid functionality during ring closure.

Phase A: Synthesis of Ethyl 4-phenyl-1H-imidazole-5-carboxylate

-

Reagents: Phenylglyoxal monohydrate (10 mmol), Ethyl cyanoacetate (10 mmol), Ammonium acetate (30 mmol), Glacial acetic acid (20 mL).

-

Procedure:

-

Dissolve phenylglyoxal and ethyl cyanoacetate in glacial acetic acid.

-

Add ammonium acetate and reflux the mixture at 110°C for 4–6 hours.

-

Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1).

-

Workup: Pour the cooled reaction mixture into ice-cold water (100 mL). Neutralize with NH₄OH to pH 8.

-

Isolation: Filter the resulting precipitate.[1] Recrystallize from ethanol to obtain the ethyl ester as a white solid.

-

Phase B: Hydrolysis to Free Acid

-

Reagents: Ethyl 4-phenyl-1H-imidazole-5-carboxylate (from Phase A), NaOH (2M, aq), Ethanol.

-

Procedure:

-

Suspend the ester in Ethanol (10 mL) and add 2M NaOH (5 mL).

-

Reflux at 80°C for 2 hours until the solution becomes clear.

-

Acidification: Cool to room temperature and acidify carefully with 1M HCl to pH 3–4.

-

Purification: The free acid will precipitate. Filter, wash with cold water, and dry under vacuum.

-

Validation: Confirm structure via ¹H NMR (DMSO-d₆): Expect aromatic protons (7.3–7.8 ppm) and a singlet for the imidazole C-2 proton (~7.9 ppm).

-

In Vitro Xanthine Oxidase Inhibition Assay

This assay validates the compound's ability to inhibit uric acid formation.

Materials:

-

Xanthine Oxidase (from bovine milk, Sigma-Aldrich).

-

Substrate: Xanthine (150 µM stock).

-

Buffer: 50 mM Phosphate buffer (pH 7.5).

-

Detection: UV Spectrophotometer (290 nm).

Protocol:

-

Preparation: Dissolve the test compound (4-phenyl-1H-imidazole-5-carboxylic acid) in DMSO to create a 10 mM stock. Prepare serial dilutions in phosphate buffer.

-

Incubation: Mix 50 µL of enzyme solution (0.05 units/mL) with 50 µL of test compound solution. Incubate at 25°C for 10 minutes.

-

Initiation: Add 100 µL of Xanthine substrate solution.

-

Measurement: Monitor the increase in absorbance at 290 nm (formation of uric acid) kinetically for 10 minutes.

-

Calculation: Determine the slope (velocity) of the reaction. Calculate % Inhibition =

. Plot Log[Concentration] vs. % Inhibition to determine IC₅₀.

Experimental Workflow Diagram

Figure 2: Integrated workflow for the chemical synthesis and biological validation of the target compound.

References

-

Zhang, G., et al. "Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors." European Journal of Medicinal Chemistry, 2015. Link

-

Song, X., et al. "Synthesis and bioevaluation of 1-phenylimidazole-4-carboxylic acid derivatives as novel xanthine oxidoreductase inhibitors." European Journal of Medicinal Chemistry, 2020. Link

-

Clemens, J.J., et al. "Synthesis of 4(5)-phenylimidazole-based analogues of sphingosine-1-phosphate and FTY720: discovery of potent S1P1 receptor agonists." Bioorganic & Medicinal Chemistry Letters, 2005. Link

-

Gaspari, P., et al. "Structure-based design and synthesis of potent IDO inhibitors." Journal of Medicinal Chemistry, 2006. Link

-

Sigma-Aldrich. "4-Phenyl-1H-imidazole-5-carboxylic acid Product Data." Link

Sources

An In-Depth Technical Guide to 4-Phenyl-1H-imidazole-5-carboxylic Acid Derivatives and Analogs: A Privileged Scaffold for p38 MAP Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-phenyl-1H-imidazole-5-carboxylic acid scaffold represents a cornerstone in modern medicinal chemistry, particularly in the pursuit of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. As a key mediator in the cellular response to inflammatory cytokines and environmental stress, p38 MAP kinase is a high-value target for therapeutic intervention in a spectrum of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. This technical guide provides a comprehensive overview of the synthesis, derivatization, and structure-activity relationships of 4-phenyl-1H-imidazole-5-carboxylic acid derivatives. We will delve into the mechanistic intricacies of their interaction with p38 MAP kinase, present detailed experimental protocols for their synthesis and biological evaluation, and offer insights into the rational design of next-generation inhibitors based on this privileged core.

The Scientific Imperative: Targeting the p38 MAP Kinase Signaling Pathway

The p38 MAP kinase signaling cascade is a critical regulator of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases. Consequently, the inhibition of p38 MAP kinase presents a compelling therapeutic strategy for mitigating the inflammatory response.[2] The 4-phenyl-1H-imidazole-5-carboxylic acid core has emerged as a highly successful pharmacophore for achieving potent and selective inhibition of this kinase.

The rationale for targeting p38 MAP kinase with this specific scaffold is rooted in its unique structural features that allow for key interactions within the ATP-binding site of the enzyme. The phenyl group at the 4-position of the imidazole ring is a crucial determinant of selectivity, fitting into a hydrophobic pocket that is not well-conserved across other kinase families. This guide will explore how modifications to this core structure can be strategically employed to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis of the Core Scaffold and Its Key Derivatives

The synthesis of the 4-phenyl-1H-imidazole-5-carboxylic acid core and its subsequent derivatization are critical steps in the development of novel p38 MAP kinase inhibitors. The following sections provide a detailed, step-by-step methodology for these processes.

Synthesis of Ethyl 4-Phenyl-1H-imidazole-5-carboxylate

A common and efficient route to the core scaffold involves a one-pot, multi-component reaction. This approach offers advantages in terms of operational simplicity and yield.

Experimental Protocol:

-

Reaction Setup: To a solution of ethyl isocyanoacetate (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base, for example, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equivalents).

-

Addition of Imidoyl Chloride: Slowly add a solution of N-phenylbenzimidoyl chloride (1.0 equivalent) in DMF to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 4-phenyl-1H-imidazole-5-carboxylate.

Hydrolysis to 4-Phenyl-1H-imidazole-5-carboxylic Acid

The ester can be readily hydrolyzed to the corresponding carboxylic acid, a key intermediate for amide coupling reactions.

Experimental Protocol:

-

Reaction Setup: Dissolve ethyl 4-phenyl-1H-imidazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.

-

Base Hydrolysis: Add an excess of a strong base, such as sodium hydroxide (2.0-3.0 equivalents), to the solution.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

Work-up and Purification: Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield 4-phenyl-1H-imidazole-5-carboxylic acid.

Derivatization to N-Substituted Amides

The carboxylic acid is a versatile handle for creating a diverse library of amide derivatives, which is crucial for exploring the structure-activity relationship.

Experimental Protocol:

-

Amide Coupling Reaction: To a solution of 4-phenyl-1H-imidazole-5-carboxylic acid (1.0 equivalent) in a suitable solvent like DMF, add a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring its progress by TLC.

-

Work-up and Purification: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or recrystallization to obtain the target N-substituted 4-phenyl-1H-imidazole-5-carboxamide.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The development of potent and selective p38 MAP kinase inhibitors based on the 4-phenyl-1H-imidazole-5-carboxylic acid scaffold is guided by a deep understanding of their SAR.

The Role of the 4-Phenyl Group

As previously mentioned, the 4-phenyl group is a key determinant of selectivity. This moiety occupies a hydrophobic pocket in the p38 MAP kinase active site, which is characterized by the presence of a relatively small gatekeeper residue (threonine). This allows for favorable van der Waals interactions and contributes to the high affinity of these inhibitors. Substitutions on this phenyl ring can further modulate potency and selectivity. Generally, small, lipophilic substituents are well-tolerated and can enhance binding affinity.

Modifications of the Carboxamide Moiety

The carboxamide group at the 5-position provides a crucial hydrogen bonding interaction with the hinge region of the kinase. The nature of the N-substituent on the amide is a critical determinant of potency. Structure-activity relationship studies have shown that bulky and lipophilic groups are often favored, as they can occupy a nearby hydrophobic pocket.

N-Substitution on the Imidazole Ring

Alkylation or arylation of the N-1 position of the imidazole ring can be used to further explore the chemical space and optimize pharmacokinetic properties. These modifications can influence the electronic properties of the imidazole ring and its ability to act as a hydrogen bond donor or acceptor.

Mechanism of Inhibition: Allosteric Modulation

Interestingly, some diaryl urea-based inhibitors containing the 4-phenylimidazole scaffold have been shown to act as allosteric inhibitors of p38 MAP kinase. These compounds bind to a site adjacent to the ATP-binding pocket, inducing a conformational change in the enzyme that is incompatible with ATP binding. This allosteric mechanism can offer advantages in terms of selectivity and the potential to overcome resistance mechanisms that arise from mutations in the ATP-binding site.

Biological Evaluation: p38α MAP Kinase Inhibition Assay

To assess the inhibitory potential of newly synthesized 4-phenyl-1H-imidazole-5-carboxylic acid derivatives, a robust and reliable in vitro kinase assay is essential. The following is a detailed protocol for a homogeneous, luminescence-based p38α MAP kinase activity assay.

Experimental Protocol:

-

Reagent Preparation:

-

Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT.[3]

-

p38α Kinase: Prepare a working solution of recombinant human p38α kinase in kinase buffer. The final concentration will depend on the specific activity of the enzyme lot.

-

Substrate/ATP Mix: Prepare a solution containing the substrate (e.g., ATF2) and ATP in kinase buffer. The final concentrations should be at or near the Km for each.

-

Inhibitor Solutions: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further into the kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[3]

-

Incubate at room temperature for 40 minutes.[3]

-

Add 10 µl of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal.[3]

-

Incubate at room temperature for 30 minutes.[3]

-

Record the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

-

Data Presentation and Visualization

To facilitate the comparison of inhibitor potencies, quantitative data should be summarized in a clear and structured format.

Table 1: Inhibitory Activity of 4-Phenyl-1H-imidazole-5-carboxamide Analogs against p38α MAP Kinase

| Compound ID | R1 (N-substituent on amide) | R2 (Substitution on 4-phenyl) | IC₅₀ (nM) |

| 1a | Methyl | H | 500 |

| 1b | Isopropyl | H | 250 |

| 1c | Cyclohexyl | H | 100 |

| 1d | Phenyl | H | 50 |

| 2a | Cyclohexyl | 4-Fluoro | 75 |

| 2b | Cyclohexyl | 4-Chloro | 80 |

| 2c | Cyclohexyl | 4-Methyl | 120 |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Diagrams of Key Pathways and Workflows

Visual representations are essential for understanding complex biological pathways and experimental procedures.

Caption: The p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Caption: Workflow for the p38α MAP Kinase Inhibition Assay.

Conclusion and Future Directions

The 4-phenyl-1H-imidazole-5-carboxylic acid scaffold has proven to be an exceptionally fruitful starting point for the discovery of potent and selective p38 MAP kinase inhibitors. The synthetic accessibility of this core, coupled with the well-defined structure-activity relationships, provides a robust platform for further optimization. Future research in this area will likely focus on fine-tuning the pharmacokinetic properties of these inhibitors to improve their oral bioavailability and in vivo efficacy. Moreover, the exploration of novel allosteric binding sites, as revealed by some diaryl urea derivatives, may open new avenues for the development of next-generation p38 MAP kinase inhibitors with improved selectivity profiles and reduced off-target effects. This in-depth technical guide serves as a valuable resource for researchers dedicated to advancing the field of inflammation therapy through the rational design of novel therapeutics targeting the p38 MAP kinase pathway.

References

- Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site.

- Laufer, S., et al. (2019). The path of p38α MAP kinase inhibition. University of Tübingen.

- Promega Corporation. (n.d.). p38α Kinase Assay. Promega.

- Sigma-Aldrich. (n.d.). p38 MAPK Activity Assay Kit (CS0250) - Bulletin. Sigma-Aldrich.

- Cell Signaling Technology. (n.d.). p38 MAP Kinase Assay Kit (Nonradioactive). Cell Signaling Technology.

- BenchChem. (2025). Application Notes and Protocols for p38 MAPK Activity Assay with LY3007113. BenchChem.

- Lee, J. C., et al. (2000). Inhibition of p38 MAP kinase as a therapeutic strategy. Immunopharmacology, 47(2-3), 185-201.

- Kumar, S., et al. (2003). p38 MAP kinases: key signalling molecules as therapeutic targets for inflammatory diseases. Nature Reviews Drug Discovery, 2(9), 717-726.

- PrepChem. (n.d.). Synthesis of (-)-ethyl 1-(1-phenylethyl)

- Sigma-Aldrich. (n.d.). p38 MAP Kinase Assay. Sigma-Aldrich.

- Yan, W., et al. (2012). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Organic & Pharmaceutical Chemistry.

- Achar, K. C. S., et al. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate: Synthesis, Crystal Structure, Photophysical, Electrochemical, and Thermal Properties. Molbank, 2021(1), M1209.

- Cirillo, P. F., et al. (2006). Inhibitors of unactivated p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(23), 6097-6101.

- Grygorenko, O. O., et al. (2016). Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. Journal of Medicinal Chemistry, 59(17), 7898-7913.

- Sigma-Aldrich. (n.d.).

- Ravichandran, V., et al. (2022). Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. International Journal of Medical Pharmaceutical and Health Sciences, 1(4), 184-195.

- Regan, J., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(14), 2994-3008.

- Preti, L., et al. (2012). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. The Journal of Organic Chemistry, 77(15), 6612-6623.

Sources

Methodological & Application

Application Note: Strategic Functionalization of 4-Phenyl-1H-imidazole-5-carboxylic Acid

This Application Note provides a strategic guide for the functionalization of 4-phenyl-1H-imidazole-5-carboxylic acid , a versatile scaffold in medicinal chemistry (e.g., Angiotensin II receptor antagonists).[1]

The guide is structured into three functional modules: Carboxyl Transformation , Nitrogen Management (Regiocontrol) , and C-2 Diversification .[2][3]

Reactivity Profile & Strategic Overview

4-phenyl-1H-imidazole-5-carboxylic acid presents a unique challenge due to its zwitterionic nature and tautomeric equilibrium.[1][4] Successful functionalization requires a specific order of operations to manage the competing reactivities of the nucleophilic imidazole nitrogen and the electrophilic carboxyl group.[3]

Key Reactivity Nodes

-

Carboxylic Acid (C-5): The primary handle for derivatization.[4] Reactivity is often blunted by zwitterion formation (internal salt with the imidazole base).[2][3][4]

-

Imidazole Nitrogen (N-1/N-3): The site of highest nucleophilicity.[1][4] Subject to tautomerism (

), leading to regiochemical mixtures during alkylation.[2][3] -

C-2 Position: The most acidic C-H bond (

), accessible via lithiation after N-protection.[4] -

Phenyl Ring (C-4): Generally inert to standard functionalization relative to the heteroaromatic core.[1][4]

Strategic Decision Map (DOT Visualization)[1][2]

Figure 1: Strategic workflow for the stepwise functionalization of the scaffold.

Module 1: Carboxyl Group Transformations

Direct coupling of the zwitterionic acid is often low-yielding due to solubility issues in organic solvents (DCM, THF).[2][3] Converting the acid to an ester or activating it in situ as a salt is the preferred first step.[3][4]

Protocol A: Fischer Esterification (Methyl Ester Synthesis)

This method simultaneously protects the acid and forms the HCl salt of the imidazole, improving solubility and handling.[2][3]

Reagents: Thionyl Chloride (

-

Setup: Suspend 4-phenyl-1H-imidazole-5-carboxylic acid (1.0 equiv) in anhydrous MeOH (0.2 M concentration) in a round-bottom flask under

. -

Activation: Cool to 0°C. Add

(3.0 equiv) dropwise. Caution: Exothermic gas evolution.[2][3] -

Reaction: Reflux at 65°C for 4–6 hours. The suspension should dissolve into a clear solution.[3][4]

-

Workup: Concentrate in vacuo. The residue is the hydrochloride salt of methyl 4-phenyl-1H-imidazole-5-carboxylate.[1][4]

-

Free Base Liberation: Suspend the solid in EtOAc and wash with sat.[3][4]

. Dry organic layer (

Protocol B: Direct Amide Coupling (HATU Method)

For direct amidation without ester isolation.[2][4]

Reagents: HATU, DIPEA, DMF, Amine (

-

Dissolution: Dissolve the carboxylic acid (1.0 equiv) in DMF (0.1 M). Add DIPEA (3.0 equiv) to break the zwitterion and ensure solubility.

-

Activation: Add HATU (1.1 equiv) at 0°C. Stir for 15 min to form the activated ester.

-

Coupling: Add the amine (1.2 equiv). Stir at RT for 4–12 hours.[3][4]

-

Purification: Dilute with water (precipitate often forms).[2][3][4] Filter or extract with EtOAc/LiCl (5%) to remove DMF.[2][4]

Module 2: Nitrogen Management (Regioselective Alkylation)

This is the most critical step.[2][3][4] The tautomeric equilibrium allows for two regioisomers:

-

Isomer A (1,4-product): 1-alkyl-4-phenyl-5-carboxylate.[1][4]

-

Isomer B (1,5-product): 1-alkyl-5-phenyl-4-carboxylate.[1][4]

Scientific Insight: Steric hindrance dictates the major product.[3][4] The Phenyl group is significantly bulkier than the Carboxylate .[3][4] Therefore, alkylation favors the nitrogen distal to the phenyl ring (adjacent to the carboxylate).[2][3]

-

Major Product: 1-alkyl-4-phenyl-5-carboxylate (Alkyl group adjacent to Ester).[1][4]

-

Minor Product: 1-alkyl-5-phenyl-4-carboxylate (Alkyl group adjacent to Phenyl).[1][4]

Protocol C: Regioselective N-Alkylation

Reagents: NaH (60% dispersion), Alkyl Halide (RX), DMF/THF.[2][3]

-

Deprotonation: Dissolve the ester (from Protocol A) in anhydrous DMF (0.2 M) under Argon. Cool to 0°C. Add NaH (1.1 equiv). Stir for 30 min until

evolution ceases. -

Alkylation: Add the alkyl halide (1.1 equiv) dropwise.

-

Reaction: Warm to RT and stir for 2–4 hours.

-

Differentiation:

-

TLC: The 1,4-isomer (Major) is typically less polar (higher

) than the 1,5-isomer due to less steric strain affecting the dipole moment.[2][3] -

NMR Validation: In NOESY, the N-alkyl protons of the Major Isomer will show a cross-peak with the ester protons (if ethyl/methyl) but not with the phenyl protons.[2][3]

-

Module 3: C-2 Diversification (Advanced)

Once the nitrogen is alkylated (protected), the C-2 position becomes the only available site for electrophilic substitution via lithiation.[1][3]

Protocol D: C-2 Lithiation and Trapping

Reagents: n-BuLi, Electrophile (

-

Conditions: Dissolve N-alkylated substrate in anhydrous THF. Cool to -78°C .[1][4]

-

Lithiation: Add n-BuLi (1.1 equiv) dropwise. The C-2 proton is acidic (

).[1][4] Stir for 30 min at -78°C. -

Trapping: Add electrophile (e.g.,

for iodination, DMF for formylation).[2][3] -

Quench: Add sat.

while cold.[3][4] -

Application: The resulting 2-iodo-imidazole is a prime candidate for Suzuki/Stille coupling to install biaryl systems (common in drug discovery).[1][4]

Summary of Reaction Conditions

| Transformation | Reagents | Conditions | Key Outcome |

| Esterification | Reflux, 4h | HCl Salt formation; high yield.[1] | |

| Amidation | HATU, DIPEA, DMF | 0°C to RT | Direct coupling; avoids ester isolation.[2][3] |

| N-Alkylation | NaH, RX, DMF | 0°C to RT | Regioselective: Favors 1-alkyl-4-phenyl isomer. |

| C-2 Iodination | n-BuLi, | -78°C | Precursor for Pd-catalyzed coupling.[1] |

References

-

Chemoselective Esterification: Heller, S. T., & Sarpong, R. (2010).[2][3] Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Letters. [1][2]

-

Regioselectivity in Imidazoles: Alam, R. M., & Keating, J. J. (2021).[2][3][5][6] Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (Analogous steric principles applied to phenyl-imidazoles).

-

Losartan Synthesis (Regiocontrol Example): Larsen, R. D., et al. (1994).[2][3] Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry. [1][2]

-

C-2 Lithiation Strategy: Grimmett, M. R. (1997).[2][3][4] Imidazole and Benzimidazole Synthesis. Academic Press.[3][4] (Standard reference for C-2 lithiation protocols).

Sources

- 1. US5138069A - Angiotensin II receptor blocking imidazoles - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. 1-Phenyl-1H-imidazole-4-carboxylic acid | C10H8N2O2 | CID 23445047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

Application Note: In Vitro Characterization of 4-Phenyl-1H-imidazole-5-carboxylic Acid Derivatives

Introduction & Biological Context

The 4-phenyl-1H-imidazole-5-carboxylic acid scaffold represents a critical structural class in the development of non-purine Xanthine Oxidase (XO) inhibitors. Unlike purine analogs (e.g., Allopurinol), which require metabolic activation, imidazole-carboxylic acid derivatives often act as direct, potent inhibitors. Their structural resemblance to the xanthine substrate allows them to occupy the molybdenum cofactor (Mo-co) active site of XO, blocking the conversion of hypoxanthine and xanthine into uric acid.

This application note provides a rigorous, standardized workflow for evaluating these derivatives, focusing on Xanthine Oxidase inhibition (efficacy) and HepG2 cytotoxicity (safety).

Mechanism of Action

Xanthine Oxidase (XO) catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid, generating reactive oxygen species (ROS) as byproducts.[1][2] Elevated uric acid leads to crystal deposition (gout). 4-phenyl-imidazole derivatives typically function via competitive or mixed-type inhibition , interacting with key residues such as Arg880 and Glu802 in the enzyme's active site.

Figure 1: The Purine Catabolism Pathway. The diagram illustrates the dual oxidation steps catalyzed by Xanthine Oxidase and the intervention point of imidazole derivatives.

Compound Management & Handling

Reproducibility in enzymatic assays begins with proper compound handling. Imidazole-5-carboxylic acids are amphoteric; the carboxylic acid moiety (pKa ~3–4) and the imidazole nitrogen (pKa ~6–7) create solubility challenges in neutral buffers.

Stock Solution Preparation

-

Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

-

Concentration: Prepare 10 mM or 20 mM master stocks.

-

Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Working Solutions

-

Assay Tolerance: XO is sensitive to high organic solvent loads. Ensure final DMSO concentration in the well is ≤ 1.0% (v/v) .

-

Precipitation Check: When diluting stock into aqueous buffer, immediate precipitation may occur if the pH is near the compound's isoelectric point.

-

Best Practice: Perform intermediate dilutions in DMSO, then a final 1:100 dilution into the assay buffer immediately before use.

-

Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay

This assay measures the rate of uric acid formation by monitoring absorbance at 290–295 nm .[3][4][5]

Reagents & Equipment

-

Enzyme: Xanthine Oxidase from bovine milk (Sigma-Aldrich or equivalent). Grade I, ammonium sulfate suspension.

-

Substrate: Xanthine (Sigma-Aldrich). Note: Dissolve in minimal 1M NaOH, then dilute with buffer.

-

Buffer: 50 mM Potassium Phosphate Buffer (PBS) or Pyrophosphate buffer, pH 7.5, containing 0.1 mM EDTA (to chelate trace metals that degrade the enzyme).

-

Positive Control: Allopurinol or Febuxostat.

-

Plate: UV-transparent 96-well microplate (e.g., Corning UV 96). Standard polystyrene blocks UV light at 290 nm.

Assay Workflow

Figure 2: Step-by-step workflow for the spectrophotometric XO inhibition assay.

Detailed Steps

-

Enzyme Prep: Dilute XO stock in cold Phosphate Buffer to 0.05–0.1 Units/mL . Keep on ice.

-

Substrate Prep: Prepare 1 mM Xanthine stock (requires basic pH or sonication). Dilute to 150 µM working concentration in Phosphate Buffer.

-

Plating:

-

Add 140 µL of Assay Buffer to wells.

-

Add 10 µL of Test Compound (various concentrations) or DMSO vehicle.

-

Add 40 µL of Enzyme Solution.

-

-

Pre-Incubation (Critical): Incubate the plate for 15 minutes at 25°C .

-

Why? Many imidazole derivatives are mixed-type inhibitors that require time to induce conformational changes in the enzyme active site. Skipping this leads to underestimated potency.

-

-

Initiation: Add 10 µL of Substrate Solution (Final concentration ~50-100 µM, near the Km of Xanthine).

-

Measurement: Immediately place in a microplate reader.

Data Analysis

-

Calculate Velocity: Determine the slope ($ \Delta OD/min $) for the linear portion of the curve (typically minutes 1–5).

-

Calculate % Inhibition:

-

Slope_blank: Well with no enzyme (buffer + substrate).

-

Slope_control: Well with enzyme + DMSO (no inhibitor).

-

-

IC50 Determination: Plot log[Inhibitor] vs. % Inhibition using non-linear regression (4-parameter logistic fit).

Mechanism of Action (MOA) Validation

Once a "hit" is confirmed, determine the mode of inhibition (Competitive vs. Non-competitive) using a Lineweaver-Burk Plot .

-

Protocol: Repeat the assay using a fixed concentration of Enzyme and Inhibitor, but vary the Substrate (Xanthine) concentration (e.g., 10, 20, 40, 80, 160 µM).

-

Plot: $ 1/V $ (y-axis) vs. $ 1/[S] $ (x-axis).

-

Interpretation:

-

Competitive: Lines intersect at the Y-axis ($ V_{max} $ unchanged, $ K_m $ increases). Common for 4-phenyl-imidazoles.

-

Non-Competitive: Lines intersect at the X-axis ($ V_{max} $ decreases, $ K_m $ unchanged).

-

Mixed: Lines intersect in the second quadrant.

-

Safety Profiling: Cytotoxicity Counter-Screen

To ensure the inhibitor is specific and not a general metabolic poison, screen against a human cell line (e.g., HepG2 or HEK293).

Protocol: MTT Cell Viability Assay

-

Seeding: Seed HepG2 cells at $ 1 \times 10^4 $ cells/well in 96-well plates. Incubate 24h.

-

Treatment: Add test compounds (diluted in media, final DMSO < 0.5%) for 24–48 hours.

-

MTT Addition: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

-

Solubilization: Remove media. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Read: Measure Absorbance at 570 nm .

-

Selectivity Index (SI): Calculate $ SI = CC_{50} (\text{Cells}) / IC_{50} (\text{Enzyme}) $. A viable drug candidate typically requires SI > 10.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| High Background Absorbance | Compound absorbs at 290 nm. | Run a "Compound Only" blank (Buffer + Compound, no Enzyme) and subtract this baseline. |

| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Reduce Enzyme concentration or shorten read time to the first 3-5 minutes. |

| Precipitation in Well | Low solubility of phenyl-imidazole. | Check well visually.[5] Lower the top concentration or increase DMSO to 1% (if Enzyme tolerates). |

| Low Z-Factor (<0.5) | Pipetting error or signal drift. | Use automated dispensing. Ensure UV-transparent plates are clean and free of fingerprints. |

References

-

BenchChem. (2025).[3] Application Notes and Protocols for In Vitro Xanthine Oxidase Inhibition Assay Using Allopurinol. BenchChem. Link

-

Zhang, G., et al. (2015). Synthesis and evaluation of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as non-purine xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Xanthine Oxidase (EC 1.17.3.2). Sigma-Aldrich Technical Bulletin. Link

-

Pauff, J. M., & Hille, R. (2009). Inhibition studies of bovine xanthine oxidase by luteolin, silibinin, quercetin, and curcumin. Journal of Natural Products. Link

-

Kaur, N., et al. (2025).[1][5] Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds. PMC. Link

Sources

- 1. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Xanthine Oxidase by Four Phenolic Acids: Kinetic, Spectroscopic, Molecular Simulation, and Cellular Insights | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. impactfactor.org [impactfactor.org]

- 5. herbmedpharmacol.com [herbmedpharmacol.com]

Troubleshooting & Optimization

overcoming solubility issues with 4-phenyl-1H-imidazole-5-carboxylic acid in experiments

Executive Summary: The "Brick Dust" Paradox

Issue: Users frequently report that 4-phenyl-1H-imidazole-5-carboxylic acid (4-Ph-Im-5-COOH) precipitates in neutral aqueous buffers (PBS, TBS) or "crashes out" upon dilution from DMSO stocks.[1]

Root Cause: This molecule exhibits a "Zwitterionic Trap." It contains both a basic imidazole nitrogen and an acidic carboxylic acid.[1] At its isoelectric point (pI), the net charge is zero, maximizing crystal lattice energy (high melting point ~280°C) and minimizing solvation. Furthermore, the phenyl ring adds significant lipophilicity and

Quick Fix:

-

For Biology: Dissolve in 100% DMSO (up to 50 mM), then dilute into buffers slowly with vigorous vortexing.[1] Keep final DMSO < 1% if possible.

-

For Chemistry: Dissolve in 1M NaOH or 1M HCl. Avoid neutral water (pH 4–7).

Solubility Matrix & Chemical Behavior

The following table summarizes the solubility profile based on solvent polarity and pH.

| Solvent System | Solubility Rating | Mechanism | Recommendation |

| Water (pH 7.0) | 🔴 Insoluble | Zwitterionic / Hydrophobic | Do not use as primary solvent.[1] |

| PBS / TBS (pH 7.4) | 🟠 Poor | Partial ionization, but lipophilicity dominates.[1] | Only for final dilution (< 100 µM). |

| DMSO | 🟢 Excellent | Dipolar aprotic disruption of lattice. | Primary Stock Solvent (20–50 mM). |

| 1M NaOH (aq) | 🟢 Good | Deprotonation (Anionic form: | Use for chemical synthesis/stock.[1][2][3] |

| 1M HCl (aq) | 🟢 Good | Protonation (Cationic form: | Use if acidic conditions are tolerated.[1] |

| Ethanol/Methanol | 🟡 Moderate | H-bonding capability.[1] | Useful for intermediate steps; less stable than DMSO. |

The Mechanism: Why pH is the "On/Off" Switch

To master this molecule, you must visualize its protonation states. The solubility is dictated by the Henderson-Hasselbalch equilibrium.

The Zwitterionic Trap (pH ~4.5 - 6.0):

At this pH range, the imidazole ring is protonated (

Visualizing the Solubility Pathway:

Caption: Figure 1. The pH-dependent solubility switch. The molecule precipitates when the pH approaches the isoelectric point, creating a "solubility valley."[1]

Step-by-Step Protocols

Protocol A: Preparation of Stock Solution for Biological Assays

Target: 10 mM Stock in DMSO

-

Weighing: Weigh 1.88 mg of 4-Ph-Im-5-COOH (MW: 188.18 g/mol ).

-

Primary Solubilization: Add 1.0 mL of 100% anhydrous DMSO .

-

Tip: Do not use aqueous DMSO (e.g., 90%). The presence of water can trigger the zwitterionic lattice formation.

-

-

Agitation: Vortex vigorously for 30 seconds. If particles remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

-

Warning: DMSO freezes at 19°C. Upon thawing, the compound may precipitate.[1] Always re-vortex and warm to 37°C before use.

-

Protocol B: The "Step-Down" Dilution Method (Avoiding Shock)

Target: Diluting DMSO stock into Cell Culture Media

The Error: Injecting 10 µL of DMSO stock directly into 10 mL of cold media. This causes local high concentration and immediate precipitation ("crashing out").[1]

The Fix:

-

Prepare your culture media/buffer and pre-warm to 37°C.[1]

-

Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into a "carrier" solvent if possible (e.g., PEG400 or pure Ethanol) OR perform a serial dilution in DMSO first to reach 100x the final concentration.

-

Rapid Dispersion: While vortexing the media, slowly add the stock solution to the center of the vortex.[1]

-

Visual Check: Hold the tube up to a light source. If it looks "milky" or opalescent, micro-precipitation has occurred.[1] Sonicate immediately.

Troubleshooting & FAQs

Q: I see a fine white powder after adding the compound to my PBS (pH 7.4). Why?

A: While pH 7.4 is technically basic enough to favor the anionic form, the phenyl ring's hydrophobicity (

-

Solution: Reduce the final concentration. If you need >100 µM, you must use a co-solvent like DMSO (0.5–1%) or Cyclodextrin (HP-

-CD).